molecular formula C12H7F3O B6373482 5-(3,4-Difluorophenyl)-3-fluorophenol CAS No. 1262002-02-7

5-(3,4-Difluorophenyl)-3-fluorophenol

Cat. No.: B6373482
CAS No.: 1262002-02-7
M. Wt: 224.18 g/mol
InChI Key: XZBLQEYPQDIGSS-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of three fluorine atoms attached to a phenyl ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-3-fluorophenol typically involves the nucleophilic aromatic substitution reaction. One common method starts with 3,4-difluoronitrobenzene, which undergoes a reduction reaction to form 3,4-difluoroaniline. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to introduce the hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group leads to quinones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3,4-Difluorophenyl)-3-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenol: Lacks the additional fluorine atom at the 5-position.

    3-Fluorophenol: Contains only one fluorine atom.

    4-Fluorophenol: Fluorine atom is positioned differently on the phenyl ring.

Uniqueness

5-(3,4-Difluorophenyl)-3-fluorophenol is unique due to the presence of three fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it particularly valuable in various applications where these properties are advantageous .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBLQEYPQDIGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684223
Record name 3',4',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-02-7
Record name 3',4',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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